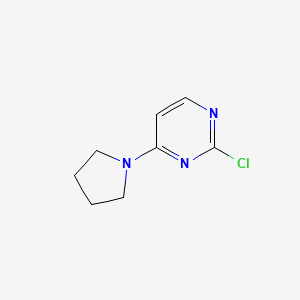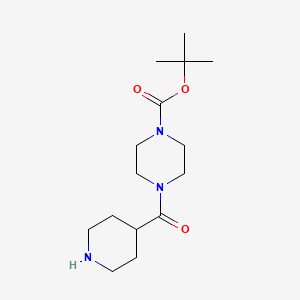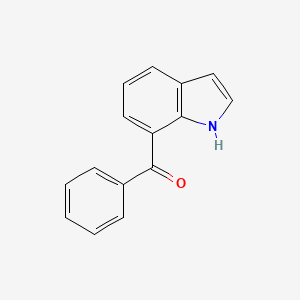
(4-(Trifluoromethyl)phenyl)magnesium bromide
Übersicht
Beschreibung
“(4-(Trifluoromethyl)phenyl)magnesium bromide” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for the synthesis of various organic compounds. They are named after Victor Grignard, a French chemist who was awarded the Nobel Prize in Chemistry in 1912 for his work on this class of compounds .
Synthesis Analysis
The synthesis of “(4-(Trifluoromethyl)phenyl)magnesium bromide” involves the reaction of the corresponding halide with magnesium in the presence of an ether solvent . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the magnesium metal .Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)phenyl)magnesium bromide” consists of a phenyl ring substituted with a trifluoromethyl group at the 4-position . The magnesium atom is bonded to the phenyl ring and a bromine atom . The empirical formula is C7H4BrF3Mg and the molecular weight is 249.31 .Chemical Reactions Analysis
As a Grignard reagent, “(4-(Trifluoromethyl)phenyl)magnesium bromide” can participate in a variety of chemical reactions . These include nucleophilic addition reactions with carbonyl compounds to form alcohols, and cross-coupling reactions with electrophiles to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)phenyl)magnesium bromide” is a liquid at room temperature . It has a density of 0.975 g/mL at 25 °C . It is highly reactive and must be handled under inert conditions to prevent reaction with moisture or oxygen .Wissenschaftliche Forschungsanwendungen
Organometallic Derivatives
(4-(Trifluoromethyl)phenyl)magnesium bromide, a Grignard reagent, is utilized in the synthesis of organometallic compounds. A study demonstrated its application in producing novel tetraarylcarbaporphyrinoids, which further reacted with silver(I) acetate or gold(III) acetate to form stable organometallic derivatives while retaining the aromatic characteristics of the parent macrocycle (El-Beck & Lash, 2006).
Electrochemical and Ferromagnetic Couplings
This compound is also relevant in electrochemical studies. For instance, its cross-coupling with 1,3,5-tribromobenzene led to the formation of 4,4',4''-(1,3,5-Benzenetriyl)tris(phenoxyl) radicals, revealing insights into the stepwise formation of radicals and their electrochemical and ferromagnetic properties (Nishide et al., 2001).
Synthesis of Aryl(methyl)ethynylfluorosilanes
The compound is used in the synthesis of aryl(methyl)ethynylfluorosilanes. The reaction of 4-substituted aryl magnesium bromides with methyl(ethyl)difluorosilane produced these compounds, illustrating its role in creating novel organosilicon systems (Yarosh et al., 1987).
Grignard Reagent Formation Mechanism
The formation mechanism of Grignard reagents, including (4-(Trifluoromethyl)phenyl)magnesium bromide, has been studied to understand the kinetics and chemical interactions during their synthesis. This research provides fundamental insights into the reactivity and applications of Grignard reagents in organic synthesis (Rogers et al., 1980).
Safety And Hazards
“(4-(Trifluoromethyl)phenyl)magnesium bromide” is a highly flammable liquid and vapor . It releases flammable gas when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .
Zukünftige Richtungen
The use of “(4-(Trifluoromethyl)phenyl)magnesium bromide” and other Grignard reagents continues to be a vital part of organic synthesis . Future research may focus on developing safer and more efficient methods for the synthesis and use of these reagents, as well as expanding their application in the synthesis of new and complex organic compounds .
Eigenschaften
IUPAC Name |
magnesium;trifluoromethylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYHICLOWMUIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271735 | |
| Record name | Bromo[4-(trifluoromethyl)phenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)phenyl)magnesium bromide | |
CAS RN |
402-51-7 | |
| Record name | Bromo[4-(trifluoromethyl)phenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium, bromo[4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



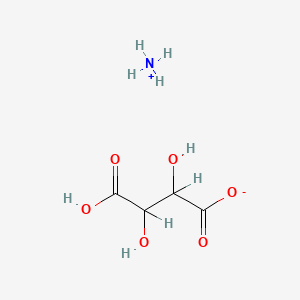
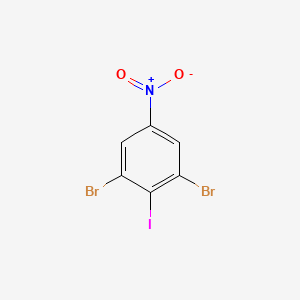
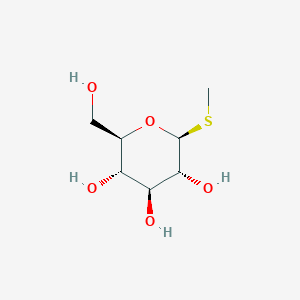
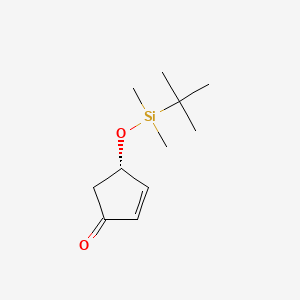
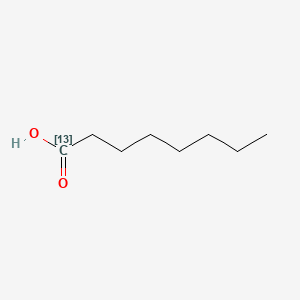
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
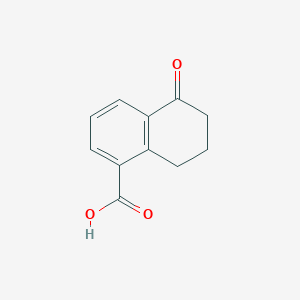
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)
![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)
